molecular formula C16H11NO2 B6316917 6-(Naphthalen-2-yl)picolinic acid CAS No. 811470-25-4

6-(Naphthalen-2-yl)picolinic acid

Cat. No.: B6316917
CAS No.: 811470-25-4
M. Wt: 249.26 g/mol
InChI Key: JZTSFCVVDCMOMD-UHFFFAOYSA-N
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Description

. This compound is a derivative of picolinic acid, which is an organic compound with the formula C₆H₅NO₂. Picolinic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed decarboxylative cross-coupling reaction of 2-picolinic acid with naphthalene derivatives . This reaction typically requires a palladium catalyst, a base, and a suitable solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for 6-(Naphthalen-2-yl)picolinic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may involve reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-(Naphthalen-2-yl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: The compound’s derivatives are explored for their potential biological activities, including herbicidal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: The compound is studied for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)picolinic acid involves its ability to bind to specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

6-(Naphthalen-2-yl)picolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: The parent compound with a simpler structure and different reactivity.

    6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: A derivative with herbicidal activity.

    6-Indazolyl-2-picolinic acid: Another derivative with unique herbicidal properties.

The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives.

Properties

IUPAC Name

6-naphthalen-2-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSFCVVDCMOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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